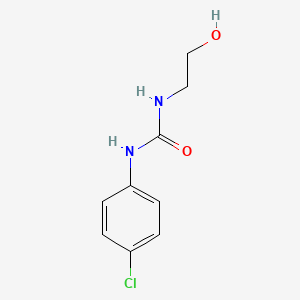
4-chloro-N-(2-methylcyclohexyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-chloro-N-(2-methylcyclohexyl)benzamide often involves complex reactions, including N,O-double annulations of primary benzamides with aryl alkynes, facilitated by specific steric and electronic conditions (Li et al., 2019). This method showcases the innovation in developing synthetic pathways for similar compounds, highlighting the intricate balance between reaction conditions and the desired product's formation.
Molecular Structure Analysis
Molecular structure analysis of similar benzamide derivatives reveals the significance of intramolecular hydrogen bonds in stabilizing the compound's structure. For instance, certain derivatives demonstrate extensive intramolecular hydrogen bonding, affecting the overall molecular conformation and potentially influencing the compound's reactivity and physical properties (Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 4-chloro-N-(2-methylcyclohexyl)benzamide derivatives are central to understanding their reactivity. For example, the reactivity of similar compounds with elemental selenium highlights the potential for creating novel chemical structures with unique properties (Nakayama et al., 1998). These reactions not only expand the chemical space of benzamide derivatives but also provide insights into their chemical behavior under different conditions.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as crystal structure and molecular geometry, are crucial for their potential applications. X-ray diffraction analysis and DFT calculations offer detailed insights into the optimized molecular structure, vibrational frequencies, and chemical shifts, helping to correlate experimental data with theoretical predictions (Demir et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity patterns and stability under various conditions, is essential for benzamide derivatives. Studies on similar compounds indicate a range of interactions, such as halogen bonding and weak hydrogen bonding, which influence the compounds' aggregation behavior and crystal packing formation (Mocilac et al., 2018). These insights are fundamental for predicting how such compounds might behave in different chemical environments or potential applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methylcyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h6-10,13H,2-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMXJPIDPRKQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methylcyclohexyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-cyclohexylpropanoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4887665.png)

amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4887683.png)

![1,3,4,5,6,8-hexamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4887700.png)
![4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4887715.png)
![N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4887728.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B4887734.png)
![4-benzyl-8-tert-butyl-1-(ethylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4887739.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B4887746.png)


![N-(4-ethoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4887771.png)
